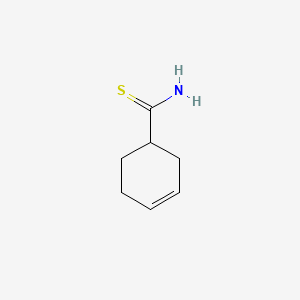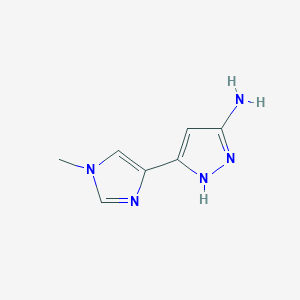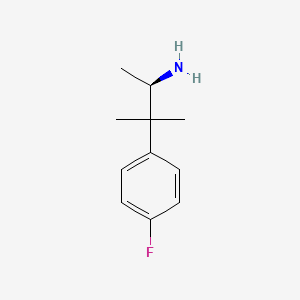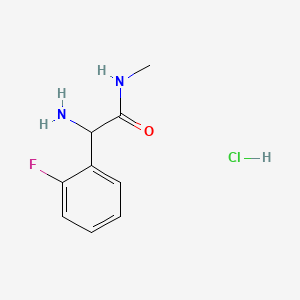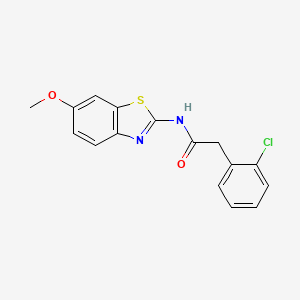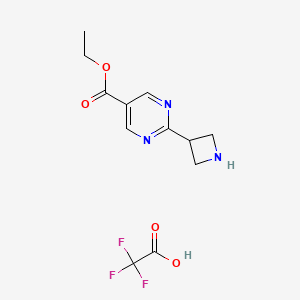
Ethyl2-(azetidin-3-yl)pyrimidine-5-carboxylate,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a chemical compound with the molecular formula C10H13N3O2·C2HF3O2. It is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, and its association with trifluoroacetic acid. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment to Pyrimidine Ring: The azetidine ring is then attached to a pyrimidine ring through a series of condensation reactions.
Esterification: The carboxylate group is esterified to form the ethyl ester.
Association with Trifluoroacetic Acid: Finally, the compound is treated with trifluoroacetic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate: Without the trifluoroacetic acid component.
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid: Lacking the ethyl ester group.
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, hydrochloride: A different salt form.
Uniqueness
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is unique due to its combination of an azetidine ring, pyrimidine ring, and association with trifluoroacetic acid. This unique structure imparts specific chemical properties that make it valuable for various research applications.
Eigenschaften
Molekularformel |
C12H14F3N3O4 |
|---|---|
Molekulargewicht |
321.25 g/mol |
IUPAC-Name |
ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H13N3O2.C2HF3O2/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;3-2(4,5)1(6)7/h5-7,11H,2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
NMPCFIQOENWXSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


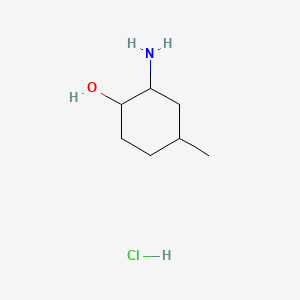
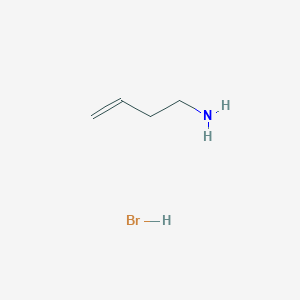
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

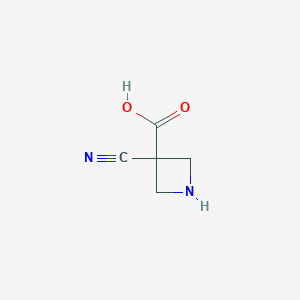
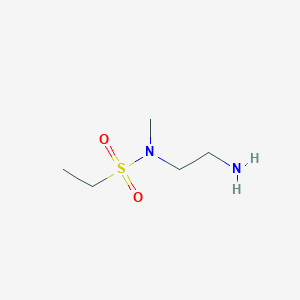
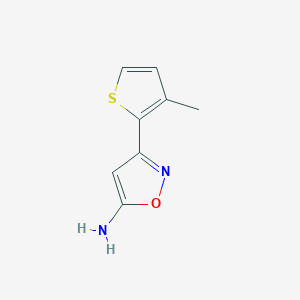

![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
